1-(Tetrahydrofuran-3-yl)piperazinetrifluoroacetic acid salt
Overview
Description
1-(Tetrahydrofuran-3-yl)piperazinetrifluoroacetic acid salt is a useful research compound. Its molecular formula is C10H17F3N2O3 and its molecular weight is 270.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence Enhancement and Sensor Potential
- Fluorescence Enhancement with Transition Metal Ions: A study by Stewart et al. (2016) demonstrates that a dye containing a central piperazine unit shows enhanced fluorescence with the addition of transition metal ions. This suggests potential applications in sensing technologies.
Synthesis and Characterization of Piperazine Derivatives
- Synthesis of Piperazine Derivatives: Marvanová et al. (2016) synthesized new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, exploring their potential as dual antihypertensive agents. This study highlights the versatility of piperazine derivatives in pharmaceutical synthesis Marvanová et al. (2016).
Analytical Applications
- Analytical Method for D-3-Hydroxybutyric Acid: Cevasco, Piątek, and Thea (2014) developed a method involving piperazine derivatives for determining D-3-hydroxybutyric acid in human plasma, indicating its utility in clinical diagnostics Cevasco et al. (2014).
Crystal Structure and Hydrogen Bonding Studies
Hydrogen Bond Network Control
Angeloni and Orpen (2001) studied tetrachloroplatinate salts of piperazine, revealing insights into the control of hydrogen bond network dimensionality, which is crucial for crystal engineering Angeloni et al. (2001).
Hydrogen-Bonding Networks of 1-(4-pyridyl) Piperazine
Chen et al. (2016) examined the effects of anionic geometries on hydrogen-bonding networks of 1-(4-pyridyl) piperazine, contributing to the understanding of molecular self-assembly Chen et al. (2016).
Drug Design and Pharmacological Applications
- Chlorine-Bifurcated Acceptor Hydrogen Bonds: A study by Jasinski et al. (2009) on the crystal structure of 4-[(4-Methylpiperazin-1-yl) Methyl]benzoic Acid Dihydrochloride Hemihydrate provides insights into hydrogen bonding, which is significant in drug design Jasinski et al. (2009).
Supramolecular Chemistry
Supramolecular Salts of D-/L-Tartaric Acid and 1-(2-Pyrimidyl)piperazine
Ding et al. (2014) explored the supramolecular salts formed by proton transfer reactions, offering insights into supramolecular frameworks Ding et al. (2014).
Supramolecular Structures of Norfloxacin Salts
Xu, Jiang, and Mei (2014) synthesized molecular salts of norfloxacin, a piperazine derivative, examining their supramolecular structures and physicochemical properties, which are relevant in pharmaceutical science Xu et al. (2014).
Materials Science and Coordination Chemistry
- Bis(piperazinium) Salts in Materials Science: Wu et al. (2005) reported on bis(piperazinium) di--chloro-bis[tetrachlorobismuthate(III)] trihydrate, contributing to the understanding of materials science and coordination chemistry Wu et al. (2005).
Properties
IUPAC Name |
1-(oxolan-3-yl)piperazine;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.C2HF3O2/c1-6-11-7-8(1)10-4-2-9-3-5-10;3-2(4,5)1(6)7/h8-9H,1-7H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRYXDJTSAWDIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2CCNCC2.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403767-15-6 | |
Record name | Piperazine, 1-(tetrahydro-3-furanyl)-, 2,2,2-trifluoroacetate (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.